molecular formula C18H19FN2O4S B11122958 2-methoxyethyl 5-(4-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

2-methoxyethyl 5-(4-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11122958
M. Wt: 378.4 g/mol
InChI Key: FHJFUXNHBYZHST-UHFFFAOYSA-N
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Description

2-methoxyethyl 5-(4-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and is substituted with various functional groups, including a methoxyethyl group, a fluorophenyl group, and a carboxylate group. The compound’s structure imparts it with significant chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-methoxyethyl 5-(4-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents such as α-bromo ketones, chloroacetic acid, or 1,2-dichloroethane . The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate or sodium hydride. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-methoxyethyl 5-(4-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-methoxyethyl 5-(4-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and proteins, inhibiting their activity. For example, it can inhibit DNA gyrase by binding to its active site, preventing the enzyme from catalyzing the supercoiling of DNA . Additionally, the compound can interact with viral proteins, such as the SARS-CoV-2 glycoprotein, blocking viral replication .

Comparison with Similar Compounds

2-methoxyethyl 5-(4-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties

Properties

Molecular Formula

C18H19FN2O4S

Molecular Weight

378.4 g/mol

IUPAC Name

2-methoxyethyl 5-(4-fluorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H19FN2O4S/c1-10-14(17(23)25-9-8-24-3)15(12-4-6-13(19)7-5-12)21-16(22)11(2)26-18(21)20-10/h4-7,11,15H,8-9H2,1-3H3

InChI Key

FHJFUXNHBYZHST-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCCOC)C3=CC=C(C=C3)F

Origin of Product

United States

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